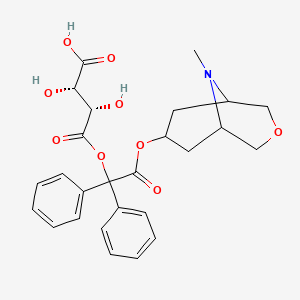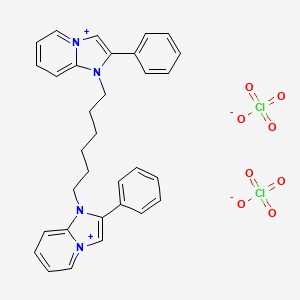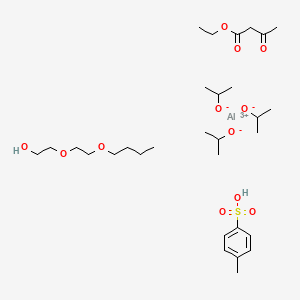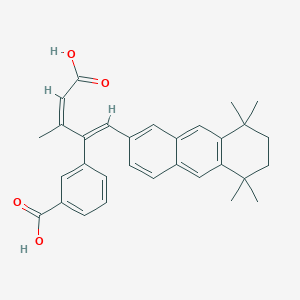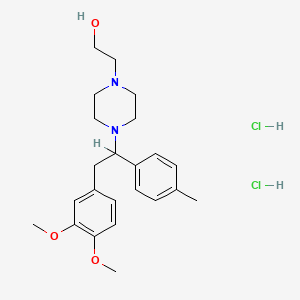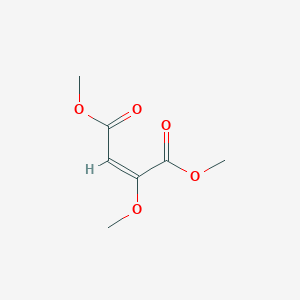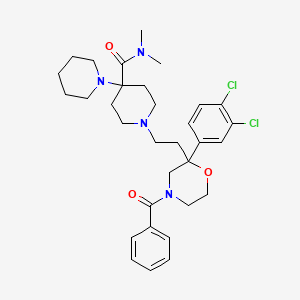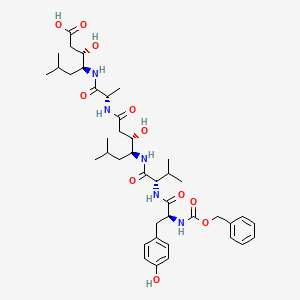
Cbz-Tyr-Val-Sta-Ala-Sta-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-Tyr-Val-Sta-Ala-Sta-OH is a synthetic peptide compound. The term “Cbz” refers to the benzyloxycarbonyl group, which is a protective group used in peptide synthesis. The compound consists of a sequence of amino acids: tyrosine (Tyr), valine (Val), statine (Sta), alanine (Ala), and another statine (Sta), with a hydroxyl group (OH) at the end. This compound is often used in biochemical research and drug development due to its unique properties and structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Tyr-Val-Sta-Ala-Sta-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Each subsequent amino acid is added sequentially, with the benzyloxycarbonyl group protecting the amino group of each amino acid to prevent unwanted reactions. The peptide chain is elongated by coupling reactions, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protective groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and consistency. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity. The final product is purified using techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Cbz-Tyr-Val-Sta-Ala-Sta-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts (e.g., palladium on carbon) are used for deprotection reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl group, while reduction of the carbonyl group regenerates the hydroxyl group.
Aplicaciones Científicas De Investigación
Cbz-Tyr-Val-Sta-Ala-Sta-OH has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and to investigate reaction mechanisms.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
Mecanismo De Acción
The mechanism of action of Cbz-Tyr-Val-Sta-Ala-Sta-OH involves its interaction with specific molecular targets. The statine residues in the peptide sequence mimic the transition state of certain enzyme reactions, allowing the compound to bind tightly to the active site of the enzyme. This binding inhibits the enzyme’s activity, making this compound a potent inhibitor. The molecular targets and pathways involved depend on the specific enzyme being studied .
Comparación Con Compuestos Similares
Similar Compounds
Cbz-Tyr-Ala-OH: A simpler peptide with similar protective groups but fewer amino acids.
Cbz-Trp-Val-Sta-Ala-Sta-OH: A similar peptide with tryptophan (Trp) instead of tyrosine (Tyr).
Cbz-Val-Ala-Sta-OH: A shorter peptide with a similar sequence but lacking some amino acids
Uniqueness
Cbz-Tyr-Val-Sta-Ala-Sta-OH is unique due to its specific sequence of amino acids and the presence of two statine residues. This structure allows it to mimic the transition state of enzyme reactions more effectively than simpler peptides, making it a valuable tool in biochemical research and drug development.
Propiedades
Número CAS |
135467-17-3 |
|---|---|
Fórmula molecular |
C41H61N5O11 |
Peso molecular |
799.9 g/mol |
Nombre IUPAC |
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-6-methylheptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C41H61N5O11/c1-23(2)17-30(33(48)20-35(50)42-26(7)38(53)43-31(18-24(3)4)34(49)21-36(51)52)44-40(55)37(25(5)6)46-39(54)32(19-27-13-15-29(47)16-14-27)45-41(56)57-22-28-11-9-8-10-12-28/h8-16,23-26,30-34,37,47-49H,17-22H2,1-7H3,(H,42,50)(H,43,53)(H,44,55)(H,45,56)(H,46,54)(H,51,52)/t26-,30-,31-,32-,33-,34-,37-/m0/s1 |
Clave InChI |
ADXHQLZNZBMXKP-MSQJMBMRSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



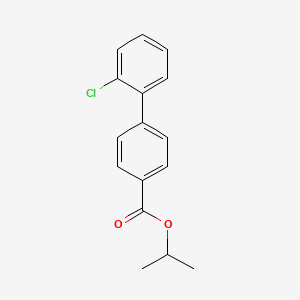
![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
